Simpinicline citrate
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Overview
Description
Simpinicline citrate is a strong nicotinic acetylcholine receptor agonist with activity at various receptor subtypes, including α4β2, α3β4, α3α5β4, and α4α6β2 receptors, and weak agonist activity at the α7 receptor . It has been studied for its potential therapeutic applications, particularly in the treatment of dry eye disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of simpinicline citrate involves the preparation of the active compound simpinicline, which is then converted to its citrate salt form. The synthetic route typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a substitution reaction, where a suitable pyrrolidine derivative is reacted with the pyrimidine core.
Formation of the Ethenyl Linkage: The ethenyl linkage is formed through an elimination reaction, resulting in the final structure of simpinicline.
Conversion to Citrate Salt: The free base form of simpinicline is reacted with citric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Simpinicline citrate undergoes various chemical reactions, including:
Oxidation: Simpinicline can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the ethenyl linkage, converting it to an ethyl group.
Substitution: The pyrimidine core can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of simpinicline.
Reduction: Reduced derivatives with an ethyl linkage.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Simpinicline citrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor agonists and their interactions with various receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor activation.
Mechanism of Action
Simpinicline citrate exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2, α3β4, α3α5β4, and α4α6β2 subtypes . This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release and cellular signaling pathways. The activation of these receptors in the trigeminal parasympathetic pathway is particularly important for its therapeutic effects in dry eye disease .
Comparison with Similar Compounds
Similar Compounds
Varenicline: Another nicotinic acetylcholine receptor agonist with similar receptor subtype activity.
Cytisine: A plant-derived alkaloid that also acts as a nicotinic acetylcholine receptor agonist.
Epibatidine: A potent nicotinic acetylcholine receptor agonist derived from the skin of certain frogs.
Uniqueness of Simpinicline Citrate
This compound is unique due to its strong agonist activity at multiple nicotinic acetylcholine receptor subtypes and its weak agonist activity at the α7 receptor . This broad receptor activity profile makes it a versatile compound for studying nicotinic acetylcholine receptor-mediated effects and for potential therapeutic applications .
Properties
CAS No. |
1228391-34-1 |
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Molecular Formula |
C16H21N3O7 |
Molecular Weight |
367.35 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;5-[(E)-2-[(3R)-pyrrolidin-3-yl]ethenyl]pyrimidine |
InChI |
InChI=1S/C10H13N3.C6H8O7/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-2,6-9,11H,3-5H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b2-1+;/t9-;/m0./s1 |
InChI Key |
HVGZXVVUVQKTSC-OUCPDFHMSA-N |
Isomeric SMILES |
C1CNC[C@H]1/C=C/C2=CN=CN=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1CNCC1C=CC2=CN=CN=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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